

A Theoretical Guide to Tetrakis(dimethylamido)titanium (TDMAT) Surface Reaction Chemistry

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Compound of Interest

Compound Name: *Tetrakis(dimethylamino)titanium*

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Abstract

Tetrakis(dimethylamido)titanium (TDMAT), with the chemical formula $\text{Ti}[\text{N}(\text{CH}_3)_2]_4$, is a prominent organometallic precursor extensively utilized in the semiconductor industry for the deposition of high-quality titanium nitride (TiN) and titanium dioxide (TiO_2) thin films. These films serve critical functions as diffusion barriers, electrodes, and high-k dielectrics. The success of deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) hinges on a precise understanding of the precursor's surface reaction chemistry. Theoretical studies, predominantly employing Density Functional Theory (DFT), have become indispensable for elucidating the intricate reaction mechanisms, energetics, and kinetics at an atomic level. This guide provides an in-depth technical overview of the theoretical understanding of TDMAT surface reactions, covering its interactions with various substrates and co-reactants, thermal decomposition pathways, and the synergy between computational modeling and experimental validation.

Core Surface Reaction Mechanisms

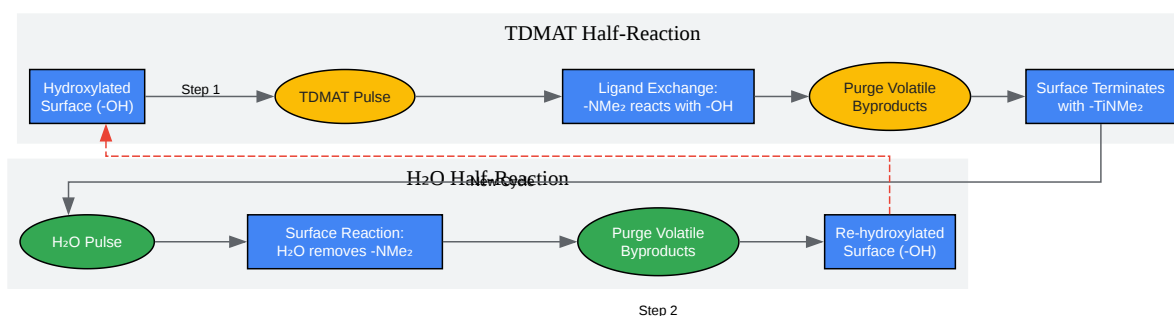
Theoretical investigations have illuminated several key reaction pathways for TDMAT on different surfaces, which are fundamental to controlling thin film growth processes.

ALD of TiO_2 : Reaction with Hydroxylated Surfaces

The ALD of titanium dioxide using TDMAT and water (H_2O) is a cornerstone process in microelectronics manufacturing. The reaction proceeds via a two-step, self-limiting mechanism on a hydroxylated ($-\text{OH}$) surface.

First Half-Reaction (TDMAT Pulse): The process begins with the chemisorption of a TDMAT molecule onto a surface populated with hydroxyl groups.[1] Theoretical studies using DFT on a TiO_2 slab model show that this is followed by a series of three sequential ligand exchange reactions between the TDMAT molecule and the surface $-\text{OH}$ groups.[1][2] These reactions are exothermic and have low activation energies, ranging from 0.16 to 0.46 eV, which accounts for the low processing temperatures achievable in TiO_2 ALD.[1][2] DFT calculations predict that three of the four dimethylamido ($-\text{NMe}_2$) ligands are released, resulting in a surface terminated with $-\text{TiNMe}_2$ species, a finding that aligns well with experimental observations.[1][2]

Second Half-Reaction (H_2O Pulse): Following the TDMAT pulse and a purge step, water vapor is introduced. The H_2O molecules react with the remaining $-\text{NMe}_2$ ligands on the surface. This reaction removes the final organic ligand, forming volatile dimethylamine ($\text{HN}(\text{CH}_3)_2$), and re-hydroxylates the surface, preparing it for the next TDMAT pulse.[3][4]



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Caption: ALD cycle for TiO_2 growth using TDMAT and H_2O .

ALD/CVD of TiN: Reaction with Ammonia

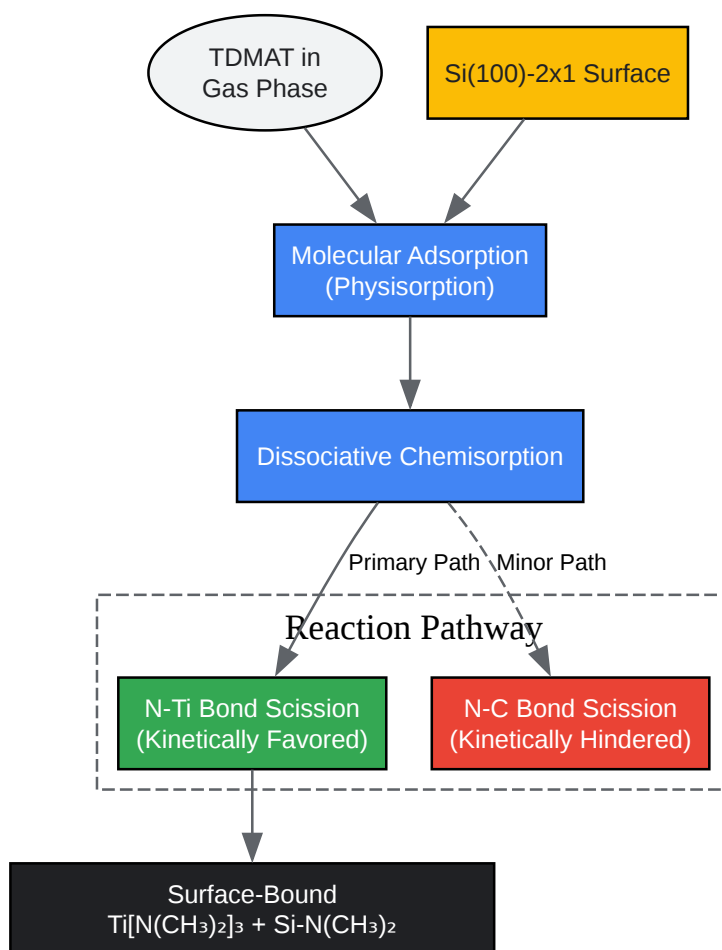
For the deposition of titanium nitride (TiN) films, ammonia (NH_3) is a common co-reactant with TDMAT. The underlying mechanism is a transamination reaction.[5] In situ Fourier Transform Infrared (FTIR) studies show that TDMAT reacts with surface amine species (NH_x) left from the NH_3 exposure.[5] This reaction deposits new $\text{Ti}(\text{N}(\text{CH}_3)_2)_x$ surface species. The subsequent

NH₃ pulse consumes these dimethylamino groups, regenerating the NHx* surface for the next cycle.^[5] This process, however, can be non-ideal, with studies showing slow, continuous growth even with long TDMAT exposures, suggesting a departure from a perfectly self-limiting reaction.^{[5][6]}

Adsorption and Dissociation on Silicon Surfaces

The initial stages of film growth on a bare silicon substrate, such as Si(100)-2x1, are critical for defining the interface properties. DFT calculations combined with infrared spectroscopy have shown that the initial interaction of TDMAT with the Si(100) surface involves a nucleophilic attack on a surface silicon atom by the lone pair of electrons on one of TDMAT's nitrogen atoms.^[7] This leads to a molecularly adsorbed state.^[7]

Further transformation leads to dissociation. Theoretical models indicate two possible bond scission pathways: N-Ti or N-C. The calculations reveal that the dissociation of TDMAT through the scission of the N-Ti bond is kinetically permitted, whereas the breaking of an N-C bond is kinetically hindered, despite the resulting structure being thermodynamically stable.^[7] This preferential N-Ti bond breaking is a key step in the initial nucleation of the film.^[7]



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Caption: TDMAT adsorption and dissociation pathway on a Si(100) surface.

Thermal Decomposition Pathways

TDMAT can undergo thermal decomposition at temperatures as low as 140-220°C, which often overlap with ALD and CVD processing windows.[6][8] This decomposition is a significant competing reaction that can compromise the self-limiting nature of ALD, leading to CVD-like growth and increased carbon incorporation in the film.[5][6]

DFT calculations suggest that the decomposition can proceed via pathways such as metallacycle formation and β -hydrogen elimination.[6] In the β -hydrogen elimination mechanism, a hydrogen atom from a methyl group is transferred to the titanium center, leading to the formation of N-methylmethyleimine ($\text{CH}_2=\text{NCH}_3$), which can desorb or be incorporated into the growing film.[9] This process is a primary source of carbon and nitrogen impurities in films deposited via TDMAT pyrolysis.[9]

Quantitative Theoretical Data

Theoretical studies provide crucial quantitative data on the energetics of TDMAT surface reactions. This data is essential for predicting reaction feasibility and optimizing process parameters.

Parameter	System / Reaction	Value	Method	Reference(s)
Activation Energy	TDMAT Ligand Exchange on TiO ₂ -OH Surface	0.16–0.46 eV	DFT	[1] [2]
Activation Energy	TDMAT Decomposition (Low Temp, Heterogeneous)	16 kJ/mol (~0.17 eV)	MBMS	[10]
Activation Energy	TDMAT Decomposition (High Temp, Homogeneous)	166 kJ/mol (~1.72 eV)	MBMS	[10]
Adsorption Energy	TDMAT on Ru(0001) Surface	-2.23 eV	DFT	[11]
Adsorption Energy	TDMAT on Co(0001) Surface	-1.86 eV	DFT	[11]
Intermediate Desorption Energy	Desorption in TDMAT/H ₂ O ALD	-24.489 kcal/mol (~-1.06 eV)	DFT	[4] [12]
Intermediate Desorption Barrier	Desorption in TDMAT/H ₂ O ALD	31.977 kcal/mol (~1.39 eV)	DFT	[4] [12]

Methodologies for Studying TDMAT Surface Reactions

A comprehensive understanding of TDMAT surface chemistry is achieved through a synergistic combination of theoretical modeling and experimental validation.

Theoretical Methods: Density Functional Theory (DFT)

DFT is the most powerful and widely used computational tool for investigating the atomic-scale details of surface reactions.

Typical Protocol:

- **Model Construction:** The substrate is represented by a "slab model," which consists of several atomic layers to simulate the bulk material, or a "cluster model" for localized interactions. Surfaces are often functionalized, for example, with hydroxyl (-OH) groups to mimic realistic ALD starting conditions.[\[1\]](#)[\[2\]](#)
- **Calculation Engine:** Quantum chemistry software packages (e.g., Gaussian, VASP) are used to perform the calculations.
- **Functional and Basis Set Selection:** A functional, such as B3LYP, is chosen to approximate the exchange-correlation energy. A basis set, like 6-31G(d,p), is used to describe the atomic orbitals.[\[13\]](#)[\[14\]](#)
- **Reaction Pathway Simulation:** The potential energy surface of the reaction is explored to identify initial reactant states, transition states, and final products. This allows for the calculation of activation energies and reaction enthalpies, providing a complete kinetic and thermodynamic profile of the reaction.

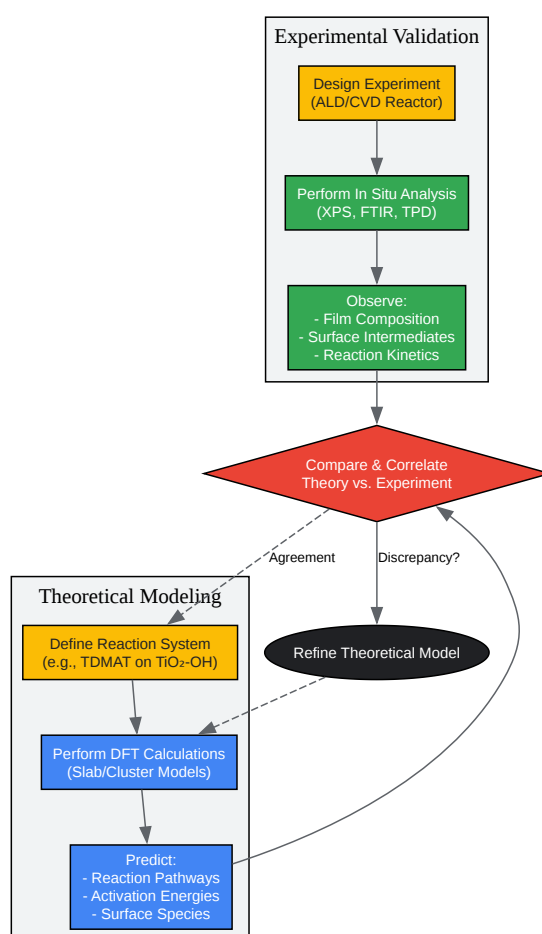
Experimental Validation Techniques

Theoretical predictions must be validated by experimental data. Several surface-sensitive analytical techniques are crucial for this purpose.

- **X-ray Photoelectron Spectroscopy (XPS):** XPS provides information on the elemental composition and chemical bonding states of the atoms on the surface. It is used to confirm

the presence of surface species (e.g., Ti-N, Ti-O bonds), identify the removal of ligands, and quantify film impurities like carbon.[15][16][17][18]

- Temperature-Programmed Desorption (TPD): In TPD, a substrate with adsorbed species is heated at a controlled rate, and the desorbing molecules are detected by a mass spectrometer. This technique helps identify reaction byproducts and determine the stability of surface intermediates.
- In Situ Fourier Transform Infrared (FTIR) Spectroscopy: FTIR, particularly in a reflection-absorption (RAIRS) setup, probes the vibrational modes of surface species in real-time during the deposition process. It can track the consumption of surface groups (like -OH) and the appearance and disappearance of precursor ligands (the C-H stretching modes of -NMe₂ groups), providing direct insight into the reaction kinetics.[5][9][18]



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Caption: A typical workflow combining theoretical and experimental studies.

Conclusion

Theoretical studies, primarily driven by Density Functional Theory, have fundamentally advanced our understanding of the surface reactions of TDMAT. They provide atomic-scale insights into the mechanisms of ligand exchange, transamination, surface dissociation, and thermal decomposition that govern the growth of TiO₂ and TiN thin films. The quantitative data derived from these models on reaction energetics are critical for optimizing ALD and CVD processes for higher film quality, purity, and conformity. The continued synergy between advanced computational modeling and sophisticated in situ experimental characterization will be key to developing next-generation deposition processes and novel materials.

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